molecular formula C18H15ClN4 B8046824 8-Imino-10-phenylphenazin-2-amine;hydrochloride

8-Imino-10-phenylphenazin-2-amine;hydrochloride

Cat. No.: B8046824
M. Wt: 322.8 g/mol
InChI Key: ZBMVXSWNTNNXPF-UHFFFAOYSA-N
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Description

The compound with the identifier “8-Imino-10-phenylphenazin-2-amine;hydrochloride” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Imino-10-phenylphenazin-2-amine;hydrochloride involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials.

    Reaction Conditions: The reactions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This involves:

    Batch Processing: Large-scale reactors are used to carry out the reactions.

    Continuous Flow Systems: For some steps, continuous flow systems may be employed to enhance reaction rates and product consistency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

8-Imino-10-phenylphenazin-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Typically produces alcohols or amines.

    Substitution: Results in the replacement of functional groups with new substituents.

Scientific Research Applications

8-Imino-10-phenylphenazin-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 8-Imino-10-phenylphenazin-2-amine;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s activity is mediated through pathways such as:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Protein Binding: Forming complexes with proteins to alter their function.

Comparison with Similar Compounds

Similar Compounds

    CID 123456789: Shares structural similarities but differs in functional groups.

    CID 987654321: Similar core structure but with different substituents.

    CID 112233445: Analogous compound with variations in molecular configuration.

Uniqueness

8-Imino-10-phenylphenazin-2-amine;hydrochloride is unique due to its specific combination of functional groups and molecular configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-imino-10-phenylphenazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4.ClH/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15;/h1-11,19H,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMVXSWNTNNXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC(=N)C=CC3=NC4=C2C=C(C=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC(=N)C=CC3=NC4=C2C=C(C=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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